molecular formula C13H20O5 B8332980 (S)-3-[bis(ethoxycarbonyl)methyl]cyclohexanone

(S)-3-[bis(ethoxycarbonyl)methyl]cyclohexanone

Cat. No. B8332980
M. Wt: 256.29 g/mol
InChI Key: IKOAYBMYVQZXPV-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-[bis(ethoxycarbonyl)methyl]cyclohexanone is a useful research compound. Its molecular formula is C13H20O5 and its molecular weight is 256.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-3-[bis(ethoxycarbonyl)methyl]cyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-3-[bis(ethoxycarbonyl)methyl]cyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(S)-3-[bis(ethoxycarbonyl)methyl]cyclohexanone

Molecular Formula

C13H20O5

Molecular Weight

256.29 g/mol

IUPAC Name

diethyl 2-[(1S)-3-oxocyclohexyl]propanedioate

InChI

InChI=1S/C13H20O5/c1-3-17-12(15)11(13(16)18-4-2)9-6-5-7-10(14)8-9/h9,11H,3-8H2,1-2H3/t9-/m0/s1

InChI Key

IKOAYBMYVQZXPV-VIFPVBQESA-N

Isomeric SMILES

CCOC(=O)C([C@H]1CCCC(=O)C1)C(=O)OCC

Canonical SMILES

CCOC(=O)C(C1CCCC(=O)C1)C(=O)OCC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Step 1 (3-Oxo-cyclohexyl)-malonic acid diethyl ester was prepared in 88% yield from cyclohexenone by the method described above for the synthesis of 2-(3-oxo-4-propylcyclohexyl)-malonic acid diethyl ester: 1H NMR (300 MHz, CDCl3) δ 4.44-4.12 (m, 4H), 2.88-1.22 (m, 16H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(3-oxo-4-propylcyclohexyl)-malonic acid diethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of cyclohex-2-enone (3.05 mL, 30 mmol) and diethyl malonate (4.58 mL, 30.0 mmol) in THF (30 mL) was treated with 1,8-diazabicyclo[5.4.0]undec-7-ene (4.52 mL, 30.0 mmol) and heated at 50° C. for 16 h. The cooled mixture was poured into EtOAc and washed sequentially with 1M aqueous HCl and brine. The combined aqueous layers were extracted with EtOAc, and the combined organic phases were dried and concentrated to give diethyl 2-(3-oxocyclohexyl)malonate as an oil (8.0 g), used without further purification. Mass spectrum m/z 257 (M+H)+.
Quantity
3.05 mL
Type
reactant
Reaction Step One
Quantity
4.58 mL
Type
reactant
Reaction Step One
Quantity
4.52 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Into a 1 L round-bottom flask was placed a solution of cyclohex-2-en-1-one (15.00 g, 156.04 mmol, 1.00 equiv) in anhydrous THF (300 mL). 1,3-diethyl 2-bromopropanedioate (56.00 g, 234.25 mmol, 1.50 equiv), In powder (18.00 g, 1.00 equiv) and TMSCl (87.00 g, 800.81 mmol, 5.00 equiv) were added under nitrogen. The resulting solution was stirred for 30 min at room temperature and quenched by the addition of 200 mL of saturated aqueous sodium carbonate, extracted with 3×300 mL of ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:5) to give 1,3-diethyl 2-(3-oxocyclohexyl)propanedioate (28.50 g, 71%) as a yellow oil.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step Two
[Compound]
Name
powder
Quantity
18 g
Type
reactant
Reaction Step Two
Name
Quantity
87 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.